molecular formula C19H23N3O5 B2399395 Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate CAS No. 868223-25-0

Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B2399395
CAS No.: 868223-25-0
M. Wt: 373.409
InChI Key: JLPOMZRYZLJSBE-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an isoquinolinone moiety

Preparation Methods

The synthesis of Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The isoquinolinone is then acylated with a suitable acylating agent to introduce the acetyl group.

    Piperazine Ring Formation: The acylated isoquinolinone is reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Esterification: Finally, the carboxylate ester is introduced through esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: Researchers use this compound to probe cellular pathways and mechanisms, aiding in the discovery of new therapeutic targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may result in different pharmacological properties.

    Mthis compound: The methyl ester variant may have different solubility and stability characteristics.

    Ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]morpholine-1-carboxylate: Substitution of the piperazine ring with a morpholine ring can alter the compound’s interaction with biological targets.

Properties

IUPAC Name

ethyl 4-[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-3-27-19(25)21-11-9-20(10-12-21)17(23)13-22-8-7-14-15(18(22)24)5-4-6-16(14)26-2/h4-8H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPOMZRYZLJSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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